1,1-Diethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea 1,1-Diethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Brand Name: Vulcanchem
CAS No.: 874298-99-4
VCID: VC2889117
InChI: InChI=1S/C17H27BN2O3/c1-7-20(8-2)15(21)19-14-11-9-10-13(12-14)18-22-16(3,4)17(5,6)23-18/h9-12H,7-8H2,1-6H3,(H,19,21)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)N(CC)CC
Molecular Formula: C17H27BN2O3
Molecular Weight: 318.2 g/mol

1,1-Diethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

CAS No.: 874298-99-4

Cat. No.: VC2889117

Molecular Formula: C17H27BN2O3

Molecular Weight: 318.2 g/mol

* For research use only. Not for human or veterinary use.

1,1-Diethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea - 874298-99-4

Specification

CAS No. 874298-99-4
Molecular Formula C17H27BN2O3
Molecular Weight 318.2 g/mol
IUPAC Name 1,1-diethyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Standard InChI InChI=1S/C17H27BN2O3/c1-7-20(8-2)15(21)19-14-11-9-10-13(12-14)18-22-16(3,4)17(5,6)23-18/h9-12H,7-8H2,1-6H3,(H,19,21)
Standard InChI Key BPLNSCIWRQLTJE-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)N(CC)CC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)N(CC)CC

Introduction

Chemical Identity and Structure

1,1-Diethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a complex organic compound characterized by its unique structural features. It consists of a urea core with diethyl substitution on one nitrogen atom, while the other nitrogen connects to a phenyl ring bearing a pinacol boronate ester at the meta position. This structural arrangement contributes to the compound's chemical reactivity and potential applications.

Basic Identification Parameters

The key identification parameters for this compound are presented in Table 1 below:

ParameterValue
CAS Number874298-99-4
Molecular FormulaC₁₇H₂₇BN₂O₃
Molecular Weight318.2 g/mol
IUPAC Name1,1-diethyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Standard InChIInChI=1S/C17H27BN2O3/c1-7-20(8-2)15(21)19-14-11-9-10-13(12-14)18-22-16(3,4)17(5,6)23-18/h9-12H,7-8H2,1-6H3,(H,19,21)
Standard InChIKeyBPLNSCIWRQLTJE-UHFFFAOYSA-N

The compound features several important functional groups that contribute to its chemical behavior. The urea moiety (–NH–CO–N<) serves as a hydrogen bond donor and acceptor, while the diethyl substitution on one nitrogen atom affects its electronic properties and lipophilicity. The most distinctive feature is the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronate ester) attached to the phenyl ring at the meta position, which imparts unique reactivity patterns to the molecule.

Physical and Chemical Properties

The physical and chemical properties of 1,1-Diethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea are crucial for understanding its behavior in various experimental conditions and potential applications.

Physical Properties

Based on available data, the compound exhibits the following physical properties:

PropertyValue
Physical StateNot specified (likely solid at room temperature)
Density1.1±0.1 g/cm³
Boiling Point478.2±37.0 °C at 760 mmHg
Melting PointNot available
Flash Point243.0±26.5 °C
Refractive Index1.519
Vapor Pressure0.0±1.2 mmHg at 25°C

These physical characteristics suggest a thermally stable compound with a relatively high boiling point, which is consistent with its molecular weight and the presence of multiple functional groups capable of intermolecular interactions .

Synthesis and Chemical Reactivity

Chemical Reactivity

The compound's reactivity is largely determined by its functional groups:

  • Boronate Ester Group: The pinacol boronate ester moiety is particularly significant as it can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used for carbon-carbon bond formation in organic synthesis. This makes the compound a potentially valuable building block for constructing more complex molecules.

  • Urea Functionality: The urea group can engage in hydrogen bonding interactions, making it relevant for supramolecular chemistry and potential biological applications where such interactions play important roles.

  • Diethyl Substitution: The diethyl substituents on one of the urea nitrogen atoms affect the electronic properties and hydrogen bonding capabilities of the urea moiety, potentially influencing the compound's interactions with biological targets or other chemical species.

Related Compounds and Structural Analogues

Positional Isomers

A closely related compound to 1,1-Diethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is its para-substituted isomer, 1,1-Diethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS: 874290-94-5). This isomer differs only in the position of the dioxaborolane group on the phenyl ring (para position rather than meta position) .

The para-substituted analogue shares many properties with the meta-substituted compound but may exhibit differences in reactivity and biological activity due to the altered electronic distribution and spatial arrangement of functional groups. The para positioning typically results in a more linear molecular geometry, which can impact crystal packing, solubility, and interactions with biological targets.

Functional Derivatives

Other related compounds include:

  • Variations in the alkyl substitution pattern on the urea nitrogen

  • Compounds with different protecting groups on the boronic acid moiety

  • Derivatives with additional functional groups on the phenyl ring

These structural modifications can significantly influence the compound's physical properties, reactivity, and potential applications in various fields of chemistry and biology.

Future Research Directions

Several promising avenues for future research on 1,1-Diethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can be identified:

Synthetic Methodology Development

Development of efficient, scalable synthetic routes to access this compound and related derivatives would facilitate further exploration of their properties and applications. This includes:

  • Optimization of reaction conditions for higher yields

  • Development of regioselective methods for meta-substitution

  • Exploration of one-pot synthetic approaches

Biological Activity Screening

Comprehensive screening of the compound for various biological activities would help identify potential applications in medicinal chemistry. Specific areas of investigation could include:

  • Enzyme inhibition assays, particularly for proteases and kinases

  • Evaluation of antiproliferative activities against cancer cell lines

  • Assessment of antimicrobial properties

  • Investigation of potential anti-inflammatory effects

Structure-Activity Relationship Studies

Systematic structural modifications and subsequent evaluation of their impact on the compound's properties and activities would provide valuable insights for rational design of improved derivatives. This might involve:

  • Variation of the substituents on the urea nitrogen

  • Alteration of the position of the boronate ester on the phenyl ring

  • Introduction of additional functional groups on the aromatic ring

  • Modifications of the dioxaborolane protecting group

Materials Science Applications

Exploration of the compound's potential in materials science applications, particularly in sensing technologies and self-assembling systems, represents another promising direction for future research.

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